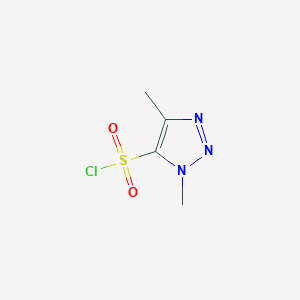
dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride (DMT-5-SCl) is a compound belonging to the class of sulfonyl chlorides. It is a versatile reagent that has been used in a variety of applications, such as organic synthesis, pharmaceuticals, and biochemistry. DMT-5-SCl is a colorless, water-soluble compound that is stable to air, light, and moisture. It is also a cost-effective reagent, making it an attractive choice for many researchers.
Wirkmechanismus
Target of Action
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a highly specialized and versatile chemical compound
Mode of Action
It is known that 1,2,3-triazoles, the core structure of this compound, are often involved in cycloaddition reactions . These reactions typically involve the addition of aryl azides to phosphorus ketoylides, providing a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles .
Biochemical Pathways
1,2,3-triazoles are known to have diverse biological activities , including anticancer activity . They have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases .
Result of Action
1,2,3-triazoles have been shown to inhibit rac and cdc42 gtpases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
Action Environment
It is known that the compound is a clear, crystalline solid with a melting point of 62 °c , suggesting that it may be stable under a wide range of environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride in laboratory experiments is its cost-effectiveness. It is a relatively inexpensive reagent and is stable to air, light, and moisture. Furthermore, it is water-soluble and is generally easy to handle. However, one of the major limitations of using this compound is that it is a strong electrophile and can react with a variety of nucleophiles, which can lead to unwanted side reactions.
Zukünftige Richtungen
The use of dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride in scientific research is still in its infancy. There are many potential future directions for using this compound, such as in the synthesis of peptides and other organic compounds, in the study of drug-biomolecule interactions, and in the study of environmental pollutants. Additionally, this compound could be used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body. Finally, this compound could be used to modify proteins, enzymes, and other biomolecules.
Synthesemethoden
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride can be synthesized by the reaction of this compound and a suitable base, such as potassium carbonate. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is usually complete within one hour and yields a white solid.
Wissenschaftliche Forschungsanwendungen
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride has been used in a variety of scientific research applications, such as organic synthesis, pharmaceuticals, and biochemistry. It has been used as a reagent for the synthesis of various molecules, including peptides, heterocycles, and other organic compounds. It has also been used in the synthesis of drugs and other pharmaceuticals. In biochemistry, it has been used to modify proteins, enzymes, and other biomolecules.
Eigenschaften
IUPAC Name |
3,5-dimethyltriazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-3-4(11(5,9)10)8(2)7-6-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZSAIXJKXVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780688-94-9 |
Source


|
| Record name | dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)





![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
